14,14-dimethyl-12-oxo-10-(thiophen-2-yl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraene-5-carboxylic acid
Description
14,14-dimethyl-12-oxo-10-(thiophen-2-yl)-2,9-diazatricyclo[9400^{3,8}]pentadeca-1(11),3(8),4,6-tetraene-5-carboxylic acid is a complex organic compound that features a benzodiazepine core fused with a thiophene ring
Properties
IUPAC Name |
9,9-dimethyl-7-oxo-6-thiophen-2-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-20(2)9-14-17(15(23)10-20)18(16-4-3-7-26-16)22-12-6-5-11(19(24)25)8-13(12)21-14/h3-8,18,21-22H,9-10H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOSWUCUUYCPSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(NC3=C(N2)C=C(C=C3)C(=O)O)C4=CC=CS4)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14,14-dimethyl-12-oxo-10-(thiophen-2-yl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraene-5-carboxylic acid typically involves multi-step organic synthesis. The process begins with the preparation of the benzodiazepine core, followed by the introduction of the thiophene ring through a series of coupling reactions. Common reagents used in these steps include organolithium reagents, palladium catalysts, and various protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
14,14-dimethyl-12-oxo-10-(thiophen-2-yl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraene-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The benzodiazepine core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether (MOMCl) can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the carbonyl groups can produce alcohol derivatives.
Scientific Research Applications
14,14-dimethyl-12-oxo-10-(thiophen-2-yl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraene-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as light-emitting diodes (LEDs) and organic semiconductors.
Mechanism of Action
The mechanism of action of 14,14-dimethyl-12-oxo-10-(thiophen-2-yl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraene-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like thiophene sulfoxides and thiophene sulfones.
Benzodiazepine Derivatives: Compounds such as diazepam and lorazepam.
Uniqueness
The uniqueness of 14,14-dimethyl-12-oxo-10-(thiophen-2-yl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraene-5-carboxylic acid lies in its combined structural features of both thiophene and benzodiazepine, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and material science.
Biological Activity
14,14-Dimethyl-12-oxo-10-(thiophen-2-yl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraene-5-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic compounds. Its unique structure, featuring multiple functional groups and a bicyclic framework, suggests potential biological activities that warrant investigation.
- Molecular Formula : C22H21FN2O3
- Molecular Weight : 380.41 g/mol
- CAS Number : 1024514-99-5
Biological Activity Overview
Research into the biological activities of compounds with similar structures indicates a range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of thiophene and diazatricyclo components is particularly noteworthy as they are often associated with significant biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiophene and diazatricyclo frameworks. For instance:
- Mechanism of Action : Compounds with similar scaffolds have been shown to inhibit cancer cell proliferation by interfering with specific signaling pathways involved in cell cycle regulation and apoptosis.
- Case Study : A study demonstrated that derivatives of thiophene exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 5 to 20 µM depending on the specific derivative used .
Antimicrobial Activity
The antimicrobial properties of compounds featuring oxadiazole and thiadiazole derivatives are well-documented:
- Efficacy Against Pathogens : Compounds similar to 14,14-dimethyl derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Research Findings : In vitro studies indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.1 µg/mL against resistant strains of Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Activity
Compounds with structural similarities have also been evaluated for their anti-inflammatory properties:
- Inflammation Models : In animal models of inflammation, certain derivatives reduced edema by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Quantitative Data : A study reported a significant reduction in paw edema in rats treated with a thiophene-containing compound compared to control groups .
Structure-Activity Relationship (SAR)
Understanding the relationship between structure and biological activity is crucial for the development of new therapeutics:
- Functional Groups : The presence of electron-withdrawing groups (like carboxylic acids) enhances solubility and bioavailability.
- Heterocycles : The incorporation of heterocycles such as thiophenes and diazines often enhances interaction with biological targets due to their ability to engage in π-stacking and hydrogen bonding.
Comparative Analysis Table
| Property | Description |
|---|---|
| Molecular Weight | 380.41 g/mol |
| Anticancer IC50 | 5 - 20 µM (varies by derivative) |
| Antimicrobial MIC | ≤ 0.1 µg/mL for resistant strains |
| Anti-inflammatory Efficacy | Significant reduction in edema (animal models) |
Q & A
Basic: How can the synthesis of this compound be optimized for higher yields?
Methodological Answer:
Synthetic optimization requires systematic adjustments to reaction parameters. Key steps include:
- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions involving the thiophene moiety. Evidence shows that steric hindrance from the diazatricyclic core may necessitate bulky ligands like P(o-tol)₃ .
- Solvent Selection : Compare polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates. Ethanol/water mixtures may improve cyclization efficiency .
- Temperature Gradients : Perform reactions at 80–100°C to balance reaction rate and side-product formation. Monitor progress via TLC or HPLC .
- Purification : Use preparative HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% formic acid) to isolate the carboxylic acid derivative .
Basic: What spectroscopic techniques are most reliable for confirming its molecular structure?
Methodological Answer:
Combine multiple techniques to resolve structural ambiguity:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using 2D experiments (HSQC, HMBC) to confirm the thiophene ring connectivity and diazatricyclic scaffold. The methyl groups at C14 show distinct upfield shifts (~δ 1.2 ppm) .
- NOESY : Verify stereochemistry of the tricyclic system by analyzing spatial proximity between protons .
- X-ray Crystallography : Grow single crystals via vapor diffusion (e.g., hexane/ethyl acetate). Refinement with SHELXL can resolve bond angles and torsional strain in the tricyclic core .
- High-Resolution Mass Spectrometry (HRMS) : Use ESI+ mode to confirm the molecular ion ([M+H]⁺) with <2 ppm error .
Advanced: How can computational modeling predict its interaction with biological targets?
Methodological Answer:
Employ a multi-scale computational workflow:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB). Focus on enzymes with hydrophobic pockets (e.g., kinases) due to the compound’s rigid, lipophilic core .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) to identify conformational shifts in the target protein .
- QSAR Modeling : Curate a dataset of analogs with measured IC₅₀ values. Use MOE or RDKit to derive descriptors (e.g., logP, topological polar surface area) and build predictive models .
Advanced: How should researchers address contradictions in spectral data during characterization?
Methodological Answer:
Contradictions often arise from impurities or dynamic effects. Mitigation strategies include:
- Replication : Repeat synthesis and analysis under identical conditions to rule out batch-specific artifacts .
- Dynamic NMR : Perform variable-temperature ¹H NMR (e.g., 25–60°C) to detect hindered rotation in the diazatricyclic system, which may cause signal splitting .
- DFT Calculations : Compare experimental ¹³C NMR shifts with B3LYP/6-31G(d)-predicted values. Deviations >3 ppm suggest misassignment or conformational flexibility .
- Control Experiments : Synthesize and characterize intermediate fragments (e.g., thiophene-substituted precursors) to isolate spectral contributions .
Advanced: What in vitro assays are suitable for identifying its biological targets?
Methodological Answer:
Prioritize assays aligned with its structural features:
- Kinase Inhibition : Screen against a panel of 50+ kinases (e.g., EGFR, CDK2) using ADP-Glo™ assays. The compound’s planar structure may intercalate in ATP-binding pockets .
- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare results with negative controls (DMSO) and positive controls (doxorubicin) .
- Fluorescence Polarization : Label the carboxylic acid group with FITC for competitive binding studies against known protein targets .
Advanced: How can its stability under physiological conditions be evaluated?
Methodological Answer:
Design stability studies mimicking biological environments:
- pH Stability : Incubate the compound in buffers (pH 2.0, 7.4, 9.0) at 37°C for 24–72 hours. Monitor degradation via HPLC-PDA and identify byproducts with HRMS .
- Thermal Analysis : Perform DSC/TGA to determine melting points and decomposition thresholds. A sharp endotherm >200°C suggests thermal stability .
- Light Sensitivity : Expose to UV-Vis light (λ = 254 nm) and track photodegradation using UV spectroscopy .
Advanced: What strategies resolve low solubility in aqueous media for in vivo studies?
Methodological Answer:
- Co-Solvent Systems : Prepare stock solutions in DMSO (<5% v/v) and dilute with PBS containing 0.5% Tween-80 .
- Salt Formation : React the carboxylic acid with sodium bicarbonate to improve water solubility. Confirm salt formation via FTIR (loss of -OH stretch at ~2500 cm⁻¹) .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) using thin-film hydration. Characterize encapsulation efficiency via dialysis .
Advanced: How can structure-activity relationships (SAR) guide derivative design?
Methodological Answer:
- Core Modifications : Replace the thiophene with furan or pyrrole to alter π-stacking interactions. Compare activity in kinase assays .
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂) at C10 to enhance electrophilicity. Monitor changes in logP via shake-flask experiments .
- Ring Expansion : Synthesize a 16-membered analog to reduce torsional strain. Evaluate conformational flexibility via NOESY .
Advanced: What validation criteria ensure reliability in analytical methods for this compound?
Methodological Answer:
Follow ICH Q2(R1) guidelines:
- Specificity : Demonstrate baseline separation of the compound from impurities in HPLC (resolution >2.0) .
- Linearity : Achieve R² >0.998 over 50–150% of the target concentration .
- Accuracy : Confirm 95–105% recovery in spiked matrix (e.g., plasma) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
